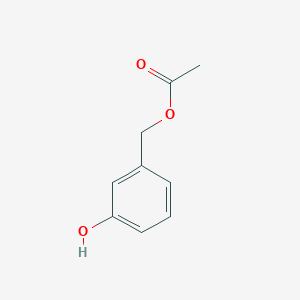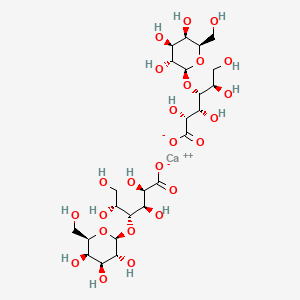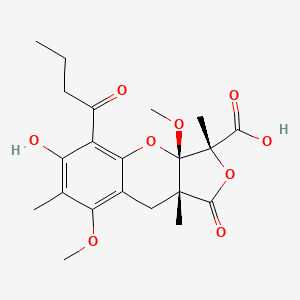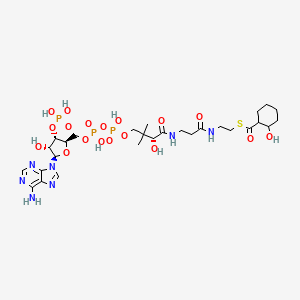
2-Hydroxycyclohexane-1-carbonyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxycyclohexane-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxycyclohexane-1-carboxylic acid. It derives from a cyclohexane-1-carbonyl-CoA and a 2-hydroxycyclohexanecarboxylic acid.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Biocatalysis
- 2-Hydroxycyclohexane-1-carbonyl-CoA and its derivatives are key intermediates in the enzymatic synthesis of complex organic molecules. Enzymes like carbonyl reductases are used for the desymmetric reduction of 1,3-cyclohexanediones, yielding stereoisomers of 3-hydroxycyclohexane-1-ones, which are valuable in synthesizing natural products and bioactive compounds (Zhu et al., 2021).
Anaerobic Metabolism and Aromatic Compound Degradation
- In anaerobic environments, specific enzymes such as benzoyl-CoA reductase and cyclohex-1,5-diene-1-carbonyl-CoA hydratase play a crucial role in the conversion of benzoyl-CoA under anoxic conditions, producing compounds like cyclohexa-1,5-diene-1-carbonyl-CoA and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (Boll et al., 2000). This process is essential in the anaerobic metabolism of aromatic compounds.
Bioconversion and Synthetic Methylotrophy
- Research has shown that enzymes like 2-hydroxyacyl-CoA lyase, which are involved in mammalian α-oxidation, can catalyze the ligation of carbonyl-containing molecules with formyl-CoA. This process is significant for one-carbon bioconversion, providing a new approach for synthetic methylotrophy and the synthesis of multi-carbon products from substrates like formaldehyde (Chou et al., 2019).
Environmental Microbiology and Degradation Pathways
- In the field of environmental microbiology, studies have focused on understanding how certain bacteria degrade complex hydrocarbons. Enzymes that convert 2-Hydroxycyclohexane-1-carbonyl-CoA play a pivotal role in these degradation pathways, which are critical for environmental remediation processes (Weyrauch et al., 2017).
Fundamental Biochemical Studies
- The biochemical properties and functions of various enzymes that interact with or produce 2-Hydroxycyclohexane-1-carbonyl-CoA have been extensively studied. This research contributes to a deeper understanding of fundamental biochemical processes and pathways, particularly in anaerobic conditions (Laempe et al., 1999).
Pharmaceutical and Chemical Synthesis
- The compound and its derivatives are employed in the synthesis of pharmaceuticals and complex organic molecules. Research in this area includes the development of novel synthetic routes and the exploration of catalytic processes for efficient production (Breit & Bigot, 2008).
Propiedades
Nombre del producto |
2-Hydroxycyclohexane-1-carbonyl-CoA |
|---|---|
Fórmula molecular |
C28H46N7O18P3S |
Peso molecular |
893.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxycyclohexane-1-carbothioate |
InChI |
InChI=1S/C28H46N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-17,20-22,26,36,38-39H,3-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,16?,17-,20-,21-,22+,26-/m1/s1 |
Clave InChI |
OIFANTIHESWSAR-AZKLLKNGSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



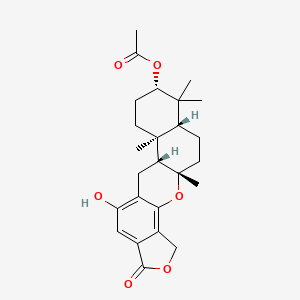
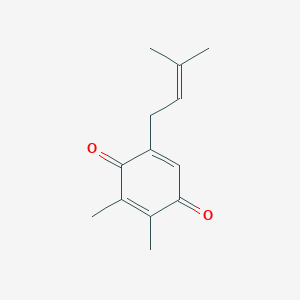
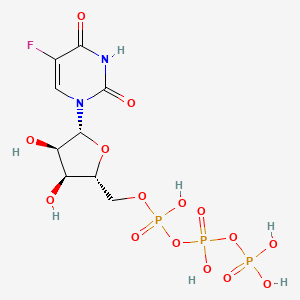

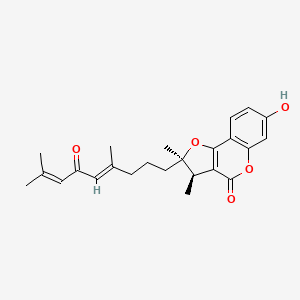
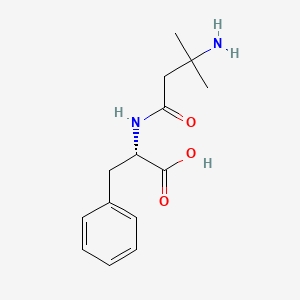
![(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1244551.png)
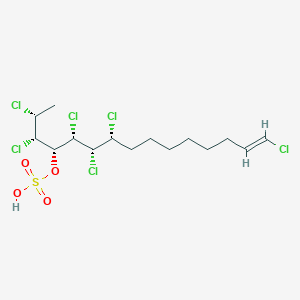
![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)


